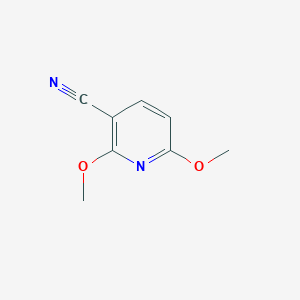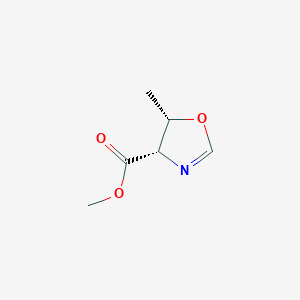![molecular formula C24H31NO3 B054313 1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester CAS No. 115313-90-1](/img/structure/B54313.png)
1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of a piperidine ring, a benzhydryloxy group, and an ethyl ester functional group. It is a versatile compound with significant applications in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester involves several steps. One common synthetic route includes the reaction of benzhydrol with 2-chloroethyl piperidine under basic conditions to form the intermediate 1-[2-(benzhydryloxy)ethyl]piperidine. This intermediate is then reacted with ethyl chloroacetate in the presence of a base to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryloxy group may play a crucial role in binding to these targets, while the piperidine ring and ethyl ester group contribute to the overall molecular stability and reactivity. The exact pathways and molecular targets involved in its action are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester can be compared with other similar compounds, such as:
Diphenhydramine: Both compounds contain a diphenylmethane structure, but differ in their functional groups and pharmacological properties.
Piperidine derivatives: Other piperidine-based compounds, such as piperidine-4-carboxylic acid derivatives, share structural similarities but have different chemical and biological activities.
Propriétés
Numéro CAS |
115313-90-1 |
|---|---|
Formule moléculaire |
C24H31NO3 |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
ethyl 2-[1-(2-benzhydryloxyethyl)piperidin-4-yl]acetate |
InChI |
InChI=1S/C24H31NO3/c1-2-27-23(26)19-20-13-15-25(16-14-20)17-18-28-24(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-12,20,24H,2,13-19H2,1H3 |
Clé InChI |
LRPAEWGHKZNZQS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CCOC(=O)CC1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonymes |
1-(benzhydryloxyethyl)piperidino-4-ethylacetate BM 113 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1S,3R,9R,11S)-5,5,7,7,13,13,15,15-octa(propan-2-yl)-4,6,8,12,14,16-hexaoxa-5,7,13,15-tetrasilatricyclo[9.5.0.03,9]hexadecane-2,10-diol](/img/structure/B54252.png)


![4-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B54256.png)


![Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride](/img/structure/B54260.png)
![(3R,4aR,6R,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-1-one](/img/structure/B54261.png)
